Nonyl 4-hydroxybenzoate Exhibits the Most Potent Inhibition of Human 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2)
Nonyl 4-hydroxybenzoate is the most potent inhibitor of human 11β-HSD2 among the tested alkyl parabens, displaying the lowest IC50 value. This potency is directly linked to its longer alkyl chain length and higher lipophilicity (LogP) compared to shorter-chain analogs like methyl, ethyl, propyl, and butyl parabens, which show minimal to no inhibition at equivalent concentrations [1].
| Evidence Dimension | Inhibitory potency against human 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) |
|---|---|
| Target Compound Data | IC50 = 15.24 μM |
| Comparator Or Baseline | Methyl paraben: IC50 > 100 μM; Ethyl paraben: IC50 > 100 μM; Propyl paraben: IC50 > 100 μM; Butyl paraben: IC50 > 100 μM |
| Quantified Difference | Nonyl 4-hydroxybenzoate's IC50 is at least 6.5-fold lower (more potent) than the shortest-chain comparators, which were essentially inactive at 100 μM. |
| Conditions | In vitro enzymatic assay using human placental microsomes. |
Why This Matters
For researchers investigating endocrine disruption or cortisol metabolism, this quantifiable difference establishes nonyl 4-hydroxybenzoate as a distinct and potent molecular tool, not interchangeable with less active, shorter-chain parabens.
- [1] Inhibition of human and rat 11β-hydroxysteroid dehydrogenase 2 by parabens: Mechanistic insights into cortisol metabolism disruption and structure-activity relationship and in silico docking. Ecotoxicology and Environmental Safety, 2025. View Source
